Adatanserin Hydrochloride

Descripción

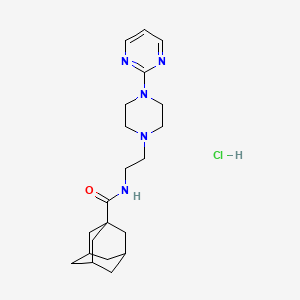

Structure

3D Structure of Parent

Propiedades

Número CAS |

144966-96-1 |

|---|---|

Fórmula molecular |

C21H32ClN5O |

Peso molecular |

406.0 g/mol |

Nombre IUPAC |

N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]adamantane-1-carboxamide;hydrochloride |

InChI |

InChI=1S/C21H31N5O.ClH/c27-19(21-13-16-10-17(14-21)12-18(11-16)15-21)22-4-5-25-6-8-26(9-7-25)20-23-2-1-3-24-20;/h1-3,16-18H,4-15H2,(H,22,27);1H |

Clave InChI |

PPHCXMVJHQJEAK-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1CCNC(=O)C23CC4CC(C2)CC(C4)C3)C5=NC=CC=N5.Cl |

Apariencia |

Solid powder |

Otros números CAS |

144966-96-1 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

127266-56-2 (Parent) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

adatanserin N-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)tricyclo(3.3.1.1)decane-1-carboxamide WY 50324 WY 50324 dihydrochloride WY-50324 |

Origen del producto |

United States |

Foundational & Exploratory

Adatanserin Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adatanserin Hydrochloride (formerly WY-50,324) is a synthetic compound recognized for its dual activity at serotonin (B10506) (5-HT) receptors. It exhibits a high affinity as a partial agonist at the 5-HT1A receptor and moderate affinity as an antagonist at the 5-HT2A receptor. This unique pharmacological profile has positioned Adatanserin as a subject of interest for its potential anxiolytic, antidepressant, and neuroprotective effects. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways to support further research and drug development efforts.

Introduction

Adatanserin is an adamantyl aryl-piperazine derivative that has been characterized as a mixed 5-HT1A receptor partial agonist and 5-HT2A and 5-HT2C receptor antagonist[1]. While its development as an antidepressant was not pursued, its distinct mechanism of action continues to be of scientific interest[1]. This document serves as a comprehensive resource on the molecular pharmacology of this compound, detailing its interaction with key serotonin receptors and the subsequent downstream signaling cascades.

Core Mechanism of Action: Dual Serotonergic Modulation

Adatanserin's primary mechanism of action lies in its bimodal interaction with two critical serotonin receptor subtypes:

-

5-HT1A Receptor Partial Agonism: Adatanserin binds with high affinity to the 5-HT1A receptor, where it acts as a partial agonist.[2][3] This means it elicits a submaximal response compared to the endogenous full agonist, serotonin. This partial agonism is thought to contribute to its anxiolytic and antidepressant-like effects by modulating the activity of the serotonergic system.

-

5-HT2A Receptor Antagonism: The compound also acts as an antagonist at 5-HT2A receptors, binding with moderate affinity to block the effects of serotonin at this site.[2][3] This antagonistic activity is believed to be responsible for its neuroprotective properties, particularly in mitigating ischemia-induced glutamatergic excitotoxicity[1].

Quantitative Pharmacological Data

The binding affinities of this compound for its primary molecular targets have been determined through radioligand binding assays. The key quantitative data are summarized in the table below.

| Target Receptor | Ligand | Parameter | Value (nM) |

| 5-HT1A | Adatanserin | Ki | 1[1][2][3] |

| 5-HT2 | Adatanserin | Ki | 73[1][2][3] |

Signaling Pathways

The dual activity of Adatanserin at 5-HT1A and 5-HT2A receptors initiates distinct intracellular signaling cascades.

5-HT1A Receptor Signaling Pathway (Partial Agonism)

As a Gi/o-coupled receptor, the activation of the 5-HT1A receptor by Adatanserin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein βγ subunits can also lead to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing neuronal hyperpolarization, and can modulate other signaling pathways such as the MAPK/ERK cascade.

Caption: Adatanserin partial agonism at the 5-HT1A receptor.

5-HT2A Receptor Signaling Pathway (Antagonism)

Adatanserin acts as an antagonist at the Gq/11-coupled 5-HT2A receptor. By blocking the binding of serotonin, it prevents the activation of phospholipase C (PLC), which in turn inhibits the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This blockade prevents the subsequent release of intracellular calcium and the activation of protein kinase C (PKC).

Caption: Adatanserin antagonism at the 5-HT2A receptor.

Experimental Protocols

The pharmacological profile of this compound has been established through a series of in vitro and in vivo experiments. Below are detailed methodologies for the key assays cited.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of Adatanserin for its target receptors.

-

Objective: To quantify the affinity of Adatanserin for 5-HT1A and 5-HT2A receptors.

-

Materials:

-

Membrane preparations from cells expressing human recombinant 5-HT1A or 5-HT2A receptors, or from rat brain tissue (e.g., hippocampus for 5-HT1A, cortex for 5-HT2A).

-

Radioligand for 5-HT1A: [3H]8-OH-DPAT.

-

Radioligand for 5-HT2A: [3H]Ketanserin.

-

This compound solutions of varying concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).

-

Non-specific binding control (e.g., a high concentration of a known ligand like serotonin or a specific antagonist).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the receptor membrane preparations with the radioligand and varying concentrations of Adatanserin in the binding buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value (the concentration of Adatanserin that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand binding assay.

In Vivo Models for Functional Activity

-

Objective: To assess the in vivo 5-HT1A partial agonist activity of Adatanserin.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Administer Adatanserin at various doses to the rats.

-

Observe and score the animals for behavioral signs of serotonin syndrome, which may include forepaw treading, flat body posture, and head weaving.

-

A partial agonist like Adatanserin is expected to induce a less intense syndrome compared to a full 5-HT1A agonist.

-

-

Objective: To evaluate the in vivo 5-HT2A antagonist activity of Adatanserin.

-

Animals: Male mice or rats.

-

Procedure:

-

Pre-treat the animals with various doses of Adatanserin or vehicle.

-

After a set pre-treatment time, administer a 5-HT2A receptor agonist such as quipazine (B1207379) or DOI (2,5-dimethoxy-4-iodoamphetamine).

-

Observe and count the number of head shakes over a defined period.

-

Effective 5-HT2A antagonism by Adatanserin will result in a dose-dependent reduction in the number of head shakes induced by the agonist.

-

In Vitro Model for Neuroprotection

-

Objective: To investigate the neuroprotective effects of Adatanserin by measuring its ability to attenuate the release of excitatory amino acids during ischemic conditions.

-

Materials:

-

Rat hippocampal slices.

-

Artificial cerebrospinal fluid (aCSF).

-

Apparatus for inducing in vitro ischemia (e.g., by oxygen-glucose deprivation).

-

Adatanserin solutions.

-

HPLC for measuring glutamate (B1630785) and GABA concentrations in the superfusate.

-

-

Procedure:

-

Prepare acute hippocampal slices from rat brains.

-

Perfuse the slices with aCSF.

-

Induce ischemia by switching to a glucose-free aCSF saturated with 95% N2/5% CO2.

-

Apply Adatanserin at various concentrations before and during the ischemic period.

-

Collect samples of the superfusate at regular intervals.

-

Measure the concentrations of glutamate and GABA in the samples using HPLC.

-

A neuroprotective effect is indicated by a significant attenuation of the ischemia-induced increase in glutamate and GABA efflux in the presence of Adatanserin.[4]

-

Conclusion

This compound possesses a compelling dual mechanism of action, characterized by partial agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors. This unique pharmacological profile, supported by quantitative binding data and functional assays, underscores its potential as a modulator of the serotonergic system with possible therapeutic applications in anxiety, depression, and neuroprotection. The detailed methodologies and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and scientists in the field of neuropharmacology and drug development to further explore the therapeutic potential of Adatanserin and similar compounds.

References

- 1. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of glutamate release from rat hippocampal slices during in vitro ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 4. The activity of the serotonergic 5-HT1A receptor is modulated by voltage and sodium levels - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Adatanserin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathway for Adatanserin Hydrochloride, a potent and selective ligand for serotonin (B10506) receptors with potential applications in the treatment of central nervous system disorders. Adatanserin acts as a partial agonist at the 5-HT1A receptor and an antagonist at 5-HT2A and 5-HT2C receptors. This document details the chemical reactions, intermediates, and experimental protocols involved in its synthesis, presenting quantitative data in a structured format and visualizing key pathways and workflows.

Core Synthesis Pathway

The most common and well-documented synthesis of Adatanserin follows a convergent approach. The synthesis can be logically divided into three main stages:

-

Formation of the Piperazinylpyrimidine Intermediate: This stage involves the coupling of piperazine (B1678402) with a pyrimidine (B1678525) derivative.

-

Introduction of the Ethylamine (B1201723) Side Chain: An ethylamine moiety is attached to the piperazine ring, often using a protected form of the amine.

-

Final Amide Coupling and Salt Formation: The terminal amine of the side chain is coupled with 1-adamantanecarboxylic acid, followed by conversion to the hydrochloride salt.

A detailed, step-by-step synthesis is outlined below.

Experimental Protocols

The following protocols are based on established synthetic methods for Adatanserin and its key intermediates.

Step 1: Synthesis of 2-(1-Piperazinyl)pyrimidine (B151936) (Intermediate 3)

This initial step involves the nucleophilic aromatic substitution of a chlorine atom on the pyrimidine ring with piperazine.

-

Reaction: 2-Chloropyrimidine (1) reacts with an excess of piperazine (2) to yield 2-(1-piperazinyl)pyrimidine (3).

-

Reagents and Conditions:

-

2-Chloropyrimidine (1)

-

Piperazine (2) (typically a large excess to act as both reactant and base)

-

Solvent: Ethanol (B145695) or Isopropanol

-

Temperature: Reflux (80-120 °C)

-

Reaction Time: 4-6 hours

-

-

Work-up and Purification:

-

The reaction mixture is cooled, and the excess piperazine is removed under reduced pressure.

-

The residue is taken up in water and extracted with a suitable organic solvent (e.g., chloroform (B151607) or dichloromethane).

-

The combined organic layers are dried over anhydrous sodium sulfate (B86663), filtered, and concentrated in vacuo to afford the crude product.

-

Purification is typically achieved by column chromatography on silica (B1680970) gel or by recrystallization.

-

Step 2: Synthesis of N-[2-[4-(2-Pyrimidinyl)-1-piperazinyl]ethyl]phthalimide (Intermediate 5)

This step introduces the protected ethylamine side chain via alkylation of the piperazinylpyrimidine intermediate.

-

Reaction: 2-(1-Piperazinyl)pyrimidine (3) is alkylated with N-(2-bromoethyl)phthalimide (4).

-

Reagents and Conditions:

-

2-(1-Piperazinyl)pyrimidine (3)

-

N-(2-Bromoethyl)phthalimide (4)

-

Base: Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Solvent: Acetonitrile or Dimethylformamide (DMF)

-

Temperature: 80-100 °C

-

Reaction Time: 12-18 hours

-

-

Work-up and Purification:

-

After cooling, the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 3: Synthesis of 1-Amino-2-[4-(2-pyrimidinyl)piperazin-1-yl]ethane (Intermediate 6)

The phthalimide (B116566) protecting group is removed to liberate the primary amine.

-

Reaction: Deprotection of N-[2-[4-(2-Pyrimidinyl)-1-piperazinyl]ethyl]phthalimide (5) using hydrazine.

-

Reagents and Conditions:

-

N-[2-[4-(2-Pyrimidinyl)-1-piperazinyl]ethyl]phthalimide (5)

-

Hydrazine hydrate (B1144303) (N₂H₄·H₂O)

-

Solvent: Ethanol

-

Temperature: Reflux

-

Reaction Time: 2-4 hours

-

-

Work-up and Purification:

-

The reaction mixture is cooled, and the precipitated phthalhydrazide (B32825) is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude amine.

-

The product is often used in the next step without further purification, or it can be purified by vacuum distillation or column chromatography.

-

Step 4: Synthesis of Adatanserin (N-[2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethyl]adamantane-1-carboxamide)

The final step is the amide bond formation between the primary amine and 1-adamantanecarbonyl chloride.

-

Reaction: Amide coupling of 1-Amino-2-[4-(2-pyrimidinyl)piperazin-1-yl]ethane (6) with 1-Adamantanecarbonyl chloride.

-

Reagents and Conditions:

-

1-Amino-2-[4-(2-pyrimidinyl)piperazin-1-yl]ethane (6)

-

1-Adamantanecarbonyl chloride

-

Base: Triethylamine (Et₃N) or another non-nucleophilic base

-

Solvent: Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Temperature: 0 °C to room temperature

-

Reaction Time: 2-3 hours

-

-

Work-up and Purification:

-

The reaction mixture is washed successively with dilute aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude Adatanserin is purified by column chromatography on silica gel or by recrystallization.

-

Step 5: Formation of this compound

The free base of Adatanserin is converted to its hydrochloride salt to improve its solubility and stability.

-

Reaction: Treatment of Adatanserin free base with hydrochloric acid.

-

Reagents and Conditions:

-

Adatanserin free base

-

Hydrochloric acid (typically as a solution in a suitable solvent like ethanol or diethyl ether)

-

Solvent: Ethanol, isopropanol, or diethyl ether

-

Temperature: Room temperature

-

-

Work-up and Purification:

-

The hydrochloride salt typically precipitates from the solution upon addition of HCl.

-

The solid is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields are representative and can vary based on the specific reaction scale and conditions.

| Step | Reactants | Product | Solvent(s) | Reagent(s) | Typical Yield (%) |

| 1 | 2-Chloropyrimidine, Piperazine | 2-(1-Piperazinyl)pyrimidine | Ethanol/Isopropanol | - | 75-85 |

| 2 | 2-(1-Piperazinyl)pyrimidine, N-(2-Bromoethyl)phthalimide | N-[2-[4-(2-Pyrimidinyl)-1-piperazinyl]ethyl]phthalimide | Acetonitrile/DMF | K₂CO₃ or Et₃N | 80-90 |

| 3 | N-[2-[4-(2-Pyrimidinyl)-1-piperazinyl]ethyl]phthalimide | 1-Amino-2-[4-(2-pyrimidinyl)piperazin-1-yl]ethane | Ethanol | Hydrazine hydrate | 85-95 |

| 4 | 1-Amino-2-[4-(2-pyrimidinyl)piperazin-1-yl]ethane, 1-Adamantanecarbonyl chloride | Adatanserin | Dichloromethane/THF | Et₃N | 70-80 |

| 5 | Adatanserin | This compound | Ethanol/Ether | HCl | >95 |

Mandatory Visualizations

Synthesis Pathway of this compound

Caption: Convergent synthesis pathway for this compound.

Experimental Workflow for Adatanserin Synthesis

Caption: General experimental workflow for the synthesis of Adatanserin HCl.

Signaling Pathway of Adatanserin at Serotonin Receptors

Caption: Adatanserin's dual mechanism on 5-HT1A and 5-HT2A receptor signaling.

what is Adatanserin Hydrochloride's receptor binding profile

An In-depth Technical Guide on the Receptor Binding Profile of Adatanserin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic compound recognized for its significant interaction with the serotonin (B10506) receptor system. This document provides a detailed technical overview of its receptor binding profile, focusing on its affinities for various neurotransmitter receptors. Quantitative binding data are presented, along with the experimental methodologies used for their determination. Furthermore, the downstream signaling pathways associated with Adatanserin's primary receptor interactions are elucidated through graphical representations.

Introduction

This compound, also known as WY-50,324 or SEB-324, is an adamantyl aryl-piperazine derivative that has been investigated for its potential as an anxiolytic and antidepressant agent. Its pharmacological activity is primarily attributed to its dual action on key serotonin (5-HT) receptors. Understanding the nuanced receptor binding profile of Adatanserin is crucial for elucidating its mechanism of action and for the rational design of future therapeutic agents targeting the serotonergic system.

Receptor Binding Profile of this compound

The receptor binding affinity of this compound has been characterized primarily at serotonin receptors, with additional data indicating its selectivity over other neurotransmitter receptor types. The affinity is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Kᵢ value indicates a higher binding affinity.

Data Presentation

The following tables summarize the quantitative receptor binding data for this compound.

Table 1: Serotonin Receptor Binding Affinities of this compound

| Receptor Subtype | Radioligand | Tissue Source | Kᵢ (nM) | Reference |

| 5-HT₁ₐ | [³H]8-OH-DPAT | Rat Hippocampus | 1 | [1] |

| 5-HT₂ | [³H]Ketanserin | Rat Frontal Cortex | 73 | [1] |

Note: The 5-HT₂ binding assay does not differentiate between 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂C subtypes.

Table 2: Selectivity Profile of this compound

| Receptor/Transporter | Radioligand | Tissue Source | Kᵢ (nM) or % Inhibition @ 1µM | Reference |

| Dopamine (B1211576) D₂ | [³H]Spiperone | Rat Striatum | 708 | [1] |

Based on its binding affinities, Adatanserin is characterized as a high-affinity 5-HT₁ₐ receptor partial agonist and a moderate-affinity 5-HT₂ receptor antagonist.[1] It displays significantly lower affinity for the dopamine D₂ receptor, indicating a degree of selectivity for the serotonin system.

Experimental Protocols

The determination of receptor binding affinities for this compound was conducted using in vitro radioligand binding assays. The following is a detailed description of the methodologies adapted from the primary literature.[1]

Radioligand Binding Assays

Objective: To determine the in vitro affinity of this compound for 5-HT₁ₐ and 5-HT₂ receptors.

3.1.1. Materials and Reagents

-

Test Compound: this compound

-

Radioligands:

-

[³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT) for 5-HT₁ₐ receptors.

-

[³H]Ketanserin for 5-HT₂ receptors.

-

-

Tissue Preparations:

-

Rat hippocampus for 5-HT₁ₐ receptor binding.

-

Rat frontal cortex for 5-HT₂ receptor binding.

-

-

Buffers and Solutions:

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Incubation buffer containing appropriate ions (e.g., Mg²⁺, Ca²⁺)

-

Wash buffer (ice-cold Tris-HCl)

-

-

Apparatus:

-

Homogenizer

-

Centrifuge

-

Filtration apparatus (e.g., Brandel Cell Harvester)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation counter

-

96-well microplates

-

3.1.2. Experimental Workflow

The following diagram illustrates the general workflow for the competitive radioligand binding assay used to determine the Kᵢ of Adatanserin.

Figure 1: General workflow for the radioligand binding assay.

3.1.3. Detailed Procedure

-

Membrane Preparation:

-

The specific brain region (hippocampus for 5-HT₁ₐ, frontal cortex for 5-HT₂) is dissected from male Sprague-Dawley rats.

-

The tissue is homogenized in ice-cold Tris-HCl buffer.

-

The homogenate is centrifuged at a low speed to remove nuclei and large debris.

-

The resulting supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.

-

The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.

-

The final pellet is resuspended in the assay buffer at a specific protein concentration.

-

-

Competitive Binding Assay:

-

The assay is performed in 96-well microplates in a final volume of 250 µL.

-

To each well, the following are added in order:

-

100 µL of assay buffer

-

50 µL of Adatanserin solution at various concentrations (typically in triplicate).

-

50 µL of the specific radioligand ([³H]8-OH-DPAT for 5-HT₁ₐ or [³H]Ketanserin for 5-HT₂) at a fixed concentration (usually near its K₋ value).

-

50 µL of the membrane preparation.

-

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin for 5-HT₁ₐ, 1 µM mianserin (B1677119) for 5-HT₂).

-

The plates are incubated at a specific temperature (e.g., 37°C for 5-HT₁ₐ, 25°C for 5-HT₂) for a set duration to reach equilibrium (e.g., 15-30 minutes).

-

-

Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

The filters are then placed in scintillation vials with scintillation cocktail.

-

The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of Adatanserin that inhibits 50% of the specific radioligand binding (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [L]/K₋)

-

Where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

-

-

Signaling Pathways

Adatanserin's dual pharmacological action as a 5-HT₁ₐ partial agonist and a 5-HT₂ₐ antagonist results in distinct effects on intracellular signaling cascades.

5-HT₁ₐ Receptor Partial Agonism

5-HT₁ₐ receptors are G-protein coupled receptors (GPCRs) that couple to the inhibitory G-protein, Gᵢ/Gₒ. As a partial agonist, Adatanserin binds to the 5-HT₁ₐ receptor and elicits a response that is lower than that of the endogenous full agonist, serotonin.

The primary signaling pathway affected by 5-HT₁ₐ receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the G-protein can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.

Figure 2: Adatanserin's partial agonism at the 5-HT₁ₐ receptor.

5-HT₂ₐ Receptor Antagonism

5-HT₂ₐ receptors are GPCRs that couple to the Gq/₁₁ family of G-proteins. Activation of this pathway by serotonin typically leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

As an antagonist, Adatanserin binds to the 5-HT₂ₐ receptor but does not activate it. Instead, it blocks the binding of the endogenous agonist, serotonin, thereby preventing the downstream signaling cascade.

Figure 3: Adatanserin's antagonism at the 5-HT₂ₐ receptor.

Conclusion

This compound exhibits a distinct receptor binding profile characterized by high affinity for the 5-HT₁ₐ receptor, where it acts as a partial agonist, and moderate affinity for the 5-HT₂ receptor, where it functions as an antagonist. This dual mechanism of action suggests a complex modulation of the serotonergic system, which likely underlies its observed anxiolytic and antidepressant-like effects in preclinical models. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of neuropharmacology and drug development. Further studies to elucidate the binding affinities across a broader range of receptor subtypes and to quantify the functional consequences of its partial agonism are warranted to fully understand the therapeutic potential of Adatanserin and similar compounds.

References

Adatanserin Hydrochloride: A Technical Overview of its Discovery and Preclinical Development

An in-depth guide for researchers and drug development professionals.

Abstract

Adatanserin Hydrochloride (formerly WY-50,324) is a novel psychoactive compound identified and initially developed by Wyeth (later acquired by Pfizer) for its potential as a combined anxiolytic and antidepressant agent. Its mechanism of action involves a dual activity profile, acting as a high-affinity partial agonist at the serotonin (B10506) 1A (5-HT1A) receptor and a moderate affinity antagonist at the 5-HT2A and 5-HT2C receptors. Despite promising preclinical findings, the development of Adatanserin was discontinued (B1498344) and it was never commercialized. This technical guide provides a comprehensive history of its discovery and development, detailing its pharmacological profile, synthesis, and the preclinical studies that characterized its therapeutic potential.

Introduction

The quest for novel therapeutics for anxiety and depressive disorders has been a significant focus of psychiatric drug discovery. A prevailing hypothesis in the late 20th century centered on the modulation of the serotonin (5-HT) system. Adatanserin emerged from a drug discovery program at Wyeth-Ayerst Research aimed at developing compounds with a dual-action mechanism targeting both 5-HT1A and 5-HT2 receptors, a profile believed to offer a broader spectrum of efficacy and a potentially faster onset of action compared to selective serotonin reuptake inhibitors (SSRIs).

Discovery and Development History

Adatanserin was synthesized and characterized as part of a series of adamantyl aryl- and heteroarylpiperazine derivatives. The lead compound, designated WY-50,324, was selected for further development based on its promising in vitro and in vivo preclinical profile. Research published in 1999 detailed the structure-activity relationship (SAR) studies that led to its identification.

The development of this compound was undertaken by Wyeth.[1] However, its development was ultimately discontinued.[2][3] The specific reasons for the discontinuation have not been publicly disclosed, and there is no publicly available information regarding any clinical trials conducted with Adatanserin. The highest phase of development reached appears to be preclinical evaluation for anxiety and depressive disorders.[4]

Mechanism of Action

Adatanserin exhibits a dual mechanism of action on the serotonin system:

-

5-HT1A Receptor Partial Agonism: It acts as a partial agonist at the 5-HT1A receptor, which is thought to contribute to its anxiolytic and antidepressant effects.[2][5][6]

-

5-HT2A and 5-HT2C Receptor Antagonism: It also functions as an antagonist at 5-HT2A and 5-HT2C receptors.[2][3] Blockade of 5-HT2A receptors, in particular, has been linked to potential neuroprotective effects against ischemia-induced glutamatergic excitotoxicity.[2][4]

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways modulated by Adatanserin.

Quantitative Preclinical Data

The following tables summarize the available quantitative data for this compound.

Table 1: Receptor Binding Affinities

| Receptor | Ki (nM) | Reference(s) |

| 5-HT1A | 1 | [5][6] |

| 5-HT2 | 73 | [5][6] |

Table 2: In Vivo Preclinical Efficacy

| Animal Model | Species | Effect | Reference(s) |

| Animal Conflict Model | Not Specified | Significant Anxiolytic Activity | [5][6] |

| Rat Serotonin Syndrome | Rat | Partial 5-HT1A Agonist Activity | [5] |

| Quipazine- and DOI-induced Head Shake | Rat | 5-HT2 Antagonist Activity | [5] |

Synthesis

The synthesis of Adatanserin is a multi-step process.[2] A general outline is provided below.

Experimental Workflow for Adatanserin Synthesis

Detailed Experimental Protocols

Preclinical Pharmacology

Adatanserin's preclinical pharmacological profile was characterized through a series of in vitro and in vivo studies.

In Vitro Studies

-

Receptor Binding Assays: These studies established the high affinity of Adatanserin for the 5-HT1A receptor and moderate affinity for the 5-HT2 receptor.[5][6]

In Vivo Studies

-

Animal Conflict Model: This model, used to assess anxiolytic potential, demonstrated significant activity for Adatanserin.[5][6]

-

Rat Serotonin Syndrome: This model confirmed the partial agonist activity of Adatanserin at the 5-HT1A receptor in vivo.[5]

-

Quipazine- and DOI-induced Head Shake Paradigm: This model demonstrated the 5-HT2 receptor antagonist activity of Adatanserin in vivo.[5]

Detailed experimental protocols for these specific preclinical studies as they were applied to Adatanserin are not available in published literature.

Clinical Development

There is no publicly available information on any clinical trials (Phase I, II, or III) conducted with this compound. No clinical trial identifiers (e.g., NCT numbers) are associated with this compound in public registries.

Discontinuation

The development of this compound was discontinued by Wyeth. The specific reasons for this decision have not been publicly disclosed.

Conclusion

This compound was a promising preclinical candidate with a novel dual-action mechanism targeting both 5-HT1A and 5-HT2 receptors. Its discovery was based on a rational drug design approach to combine anxiolytic and antidepressant properties in a single molecule. While preclinical data demonstrated its intended pharmacological activity, the lack of publicly available clinical trial data and the undisclosed reasons for its discontinuation leave a significant gap in our understanding of its full therapeutic potential and potential liabilities. This technical guide summarizes the available scientific information on Adatanserin, providing a valuable resource for researchers in the field of psychopharmacology and drug discovery. The history of Adatanserin serves as a case study in the complexities of drug development, where promising preclinical findings do not always translate to clinical success.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Adatanserin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Synthesis and SAR of adatanserin: novel adamantyl aryl- and heteroarylpiperazines with dual serotonin 5-HT(1A) and 5-HT(2) activity as potential anxiolytic and antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Adatanserin Hydrochloride: A Technical Overview of its Pharmacological and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adatanserin Hydrochloride (also known as WY-50,324 and SEB-324) is a novel psychoactive compound recognized for its distinct dual-action mechanism targeting the serotonin (B10506) system.[1][2] It functions as a high-affinity partial agonist for the 5-HT1A receptor and a moderate-affinity antagonist for the 5-HT2A and 5-HT2C receptors.[1][2] This unique pharmacological profile garnered interest in its potential as an anxiolytic and antidepressant agent.[2] Developed by Wyeth, its progression was ultimately discontinued.[1][3] This guide provides a comprehensive technical overview of the available pharmacological and toxicological data on this compound, details key experimental methodologies relevant to its study, and illustrates its associated signaling pathways.

Pharmacology

Adatanserin's primary pharmacological activity is centered on its interaction with key serotonin receptors, which are integral to mood and behavior regulation.

Mechanism of Action

Adatanserin exhibits a dual mechanism of action. It acts as a partial agonist at the presynaptic and postsynaptic 5-HT1A receptors, which is a common target for anxiolytic and antidepressant medications.[2] Concurrently, it functions as an antagonist at 5-HT2A and 5-HT2C receptors.[1] This combined profile suggests a potential for therapeutic effects with a reduced side-effect profile compared to agents targeting only a single receptor subtype. The blockade of 5-HT2A receptors, in particular, has been linked to neuroprotective effects against ischemia-induced glutamatergic excitotoxicity.[1]

Pharmacodynamics

The pharmacodynamic properties of Adatanserin have been characterized primarily through in vitro receptor binding assays, which quantify its affinity for its molecular targets.

Table 1: In Vitro Receptor Binding Affinities of this compound

| Receptor Subtype | Binding Affinity (Ki) | Description |

|---|---|---|

| 5-HT1A | 1 nM | High affinity.[2] |

| 5-HT2 | 73 nM | Moderate affinity.[2] |

Note: The 5-HT2 Ki value represents a combined affinity, with specific actions identified as antagonism at 5-HT2A and 5-HT2C subtypes.[1]

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound, such as bioavailability, plasma half-life, clearance rate, and volume of distribution, are not extensively available in the public domain, likely due to the discontinuation of its development. The following table outlines the key parameters that are typically evaluated.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability | Data not publicly available |

| Half-life (t½) | Data not publicly available |

| Volume of Distribution (Vd) | Data not publicly available |

| Plasma Protein Binding | Data not publicly available |

| Clearance (CL) | Data not publicly available |

| Primary Metabolism Route | Data not publicly available |

Toxicology and Safety Pharmacology

Comprehensive toxicological data for this compound are not available in publicly accessible literature. A standard preclinical toxicology program would typically include assessments of acute toxicity, repeat-dose toxicity, genotoxicity, and safety pharmacology.

Table 3: Summary of Toxicological Assessment

| Study Type | Endpoint | Result for this compound |

|---|---|---|

| Acute Toxicity | LD50 (Median Lethal Dose) | Data not publicly available |

| Repeat-Dose Toxicity | NOAEL (No-Observed-Adverse-Effect Level) | Data not publicly available |

| Genotoxicity | Ames Test, Chromosomal Aberration Assay | Data not publicly available |

| Safety Pharmacology | hERG Inhibition, CNS Effects (FOB), Cardiovascular, Respiratory | Data not publicly available |

Key Experimental Protocols

The following sections detail representative methodologies for evaluating a compound with a pharmacological profile similar to Adatanserin.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the 5-HT1A receptor.[4][5]

-

Objective: To quantify the binding affinity of the test compound by measuring its ability to displace a known radioligand from the 5-HT1A receptor.

-

Materials:

-

Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human 5-HT1A receptor.[4]

-

Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT1A agonist).[4]

-

Non-specific Control: 10 µM Serotonin.[4]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[4]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]

-

Instrumentation: 96-well plates, cell harvester with glass fiber filters, liquid scintillation counter.[4][6]

-

-

Procedure:

-

Plate Setup: Add assay buffer, various concentrations of the test compound, and receptor membranes to the wells of a 96-well plate.[6]

-

Radioligand Addition: Add a fixed concentration of [³H]8-OH-DPAT to each well. For determining non-specific binding, add the non-specific control ligand instead of the test compound.

-

Incubation: Incubate the plate at 25°C for 60-120 minutes to allow the binding to reach equilibrium.[4]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.[4][6]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[4]

-

Counting: Place the dried filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[4]

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[5]

Functional Assay for 5-HT2A Receptor Antagonism

This protocol outlines a cell-based functional assay to measure the antagonist activity of a test compound at the 5-HT2A receptor by quantifying changes in intracellular calcium.[7][8]

-

Objective: To determine the ability of the test compound to inhibit the functional response (calcium mobilization) induced by a known 5-HT2A agonist.

-

Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[7]

-

Agonist: Serotonin (5-HT).[8]

-

Assay Principle: The 5-HT2A receptor couples to the Gq/G11 protein, which activates phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i).[7]

-

Detection: A calcium-sensitive fluorescent dye and a fluorometric imaging plate reader.

-

-

Procedure:

-

Cell Plating: Seed the 5-HT2A expressing cells in a 96-well plate and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

-

Compound Addition: Add varying concentrations of the test compound (potential antagonist) to the wells and incubate.

-

Agonist Challenge: Add a fixed concentration of serotonin (agonist) to stimulate the 5-HT2A receptors.

-

Signal Detection: Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration, using a plate reader.[8]

-

-

Data Analysis: The antagonist activity is quantified by the ability of the test compound to reduce the calcium signal produced by the agonist. The IC50 value is calculated, representing the concentration of the antagonist that causes a 50% inhibition of the agonist's response.[7]

hERG Potassium Channel Assay (Safety Pharmacology)

This assay is a critical component of safety pharmacology to assess the risk of a compound causing QT interval prolongation and potentially lethal cardiac arrhythmias.[9][10]

-

Objective: To determine the potential of a test compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel.

-

Materials:

-

Procedure:

-

Cell Preparation: Isolate a single cell expressing hERG channels.

-

Patch-Clamp: Using the whole-cell voltage-clamp technique, establish a giga-ohm seal and record the baseline hERG current.[10]

-

Compound Application: Perfuse the cell with increasing concentrations of the test compound.

-

Current Measurement: Measure the hERG channel current at each concentration of the test compound.

-

-

Data Analysis: The percentage of hERG current inhibition at each compound concentration is calculated. An IC50 value is determined, which represents the concentration at which the compound inhibits 50% of the hERG channel activity.[10]

Functional Observational Battery (FOB) (Toxicology)

The FOB is a non-invasive screening procedure used to detect gross functional deficits in rodents following chemical exposure.[11][12]

-

Objective: To assess the potential neurotoxic effects of a compound by observing changes in behavior, autonomic function, and sensorimotor coordination.

-

Animals: Typically adult rats.[12]

-

Procedure:

-

Dosing: Administer the test compound to the animals via an appropriate route.[12]

-

Observation: At specified time points post-dosing, trained observers systematically score a range of endpoints.

-

Endpoints Assessed:

-

Home Cage Observations: Posture, activity level, convulsions.

-

Open Field Observations: Gait, arousal level, stereotypy, tremors.

-

Manipulative Observations: Sensorimotor responses (e.g., approach, touch, tail pinch), reflexes (e.g., pinna, corneal), grip strength, landing foot splay.

-

Autonomic Assessments: Body temperature, salivation, lacrimation, pupil size.[11][13]

-

-

-

Data Analysis: The scores and measurements from the treated groups are compared to a vehicle-treated control group to identify any significant, dose-dependent changes in neurological function.[14]

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Adatanserin's partial agonism at 5-HT1A receptors leads to Gi/o protein activation.

Caption: Adatanserin blocks serotonin-mediated activation of the Gq/11 pathway via 5-HT2A.

Caption: A generalized workflow for the preclinical evaluation of a CNS-active compound.

References

- 1. Adatanserin - Wikipedia [en.wikipedia.org]

- 2. Synthesis and SAR of adatanserin: novel adamantyl aryl- and heteroarylpiperazines with dual serotonin 5-HT(1A) and 5-HT(2) activity as potential anxiolytic and antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adatanserin - AdisInsight [adisinsight.springer.com]

- 4. benchchem.com [benchchem.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. innoprot.com [innoprot.com]

- 9. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]

- 10. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mds-usa.com [mds-usa.com]

- 13. The functional observational battery in adult and developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

A Technical Guide on the Potential Therapeutic Applications of Adatanserin Hydrochloride

Executive Summary: Adatanserin Hydrochloride (also known as WY-50,324 or SEB-324) is a novel psychoactive compound belonging to the adamantyl arylpiperazine class.[1] Its distinct pharmacological profile, characterized by a dual mechanism of action, has prompted investigations into its therapeutic potential, primarily for central nervous system disorders. Adatanserin acts as a high-affinity partial agonist at the serotonin (B10506) 5-HT1A receptor and a moderate-affinity antagonist at 5-HT2A and 5-HT2C receptors.[2][3][4] Preclinical studies have demonstrated significant anxiolytic, antidepressant, and neuroprotective effects.[2][4][5] Despite promising early-stage results and progression to Phase II clinical trials for anxiety, its development was ultimately discontinued (B1498344) by Wyeth.[4][6] This document provides a comprehensive technical overview of Adatanserin's pharmacology, preclinical evidence, and the experimental methodologies used in its evaluation.

Pharmacological Profile

Adatanserin's therapeutic potential is rooted in its unique interaction with key serotonin receptors implicated in mood and neuronal viability.

Mechanism of Action

Adatanserin is a mixed-activity ligand, exhibiting a dual pharmacological action:

-

5-HT1A Receptor Partial Agonism : It demonstrates high-affinity binding and partial agonist activity at the 5-HT1A receptor, a key target for anxiolytic and antidepressant agents.[1][2]

-

5-HT2A/5-HT2C Receptor Antagonism : The compound also acts as an antagonist at 5-HT2A and 5-HT2C receptors.[4][7] Blockade of the 5-HT2A receptor, in particular, is believed to mediate its neuroprotective effects against glutamatergic excitotoxicity.[4][5]

This dual profile suggests a synergistic potential, where 5-HT1A agonism could provide anxiolytic and antidepressant benefits, while 5-HT2 antagonism may contribute to these effects and offer neuroprotection.

Receptor Binding and Functional Activity

Quantitative analysis of Adatanserin's interaction with various receptors reveals a specific and potent binding profile. The data below also includes values for Thioadatanserin, a novel derivative, for comparison.

| Compound | Receptor | Activity Type | Binding Affinity / Potency | Citation |

| Adatanserin | 5-HT1A | Partial Agonist | Ki = 1 nM | [1][2][3][8] |

| 5-HT2 | Antagonist | Ki = 73 nM | [1][2][3][8] | |

| Dopamine D2 | Antagonist | Ki = 708 nM | [1] | |

| Thioadatanserin | 5-HTR1A | Partial Agonist | EC50 = 6.7 nM | [5][9] |

| 5-HTR2A | Antagonist | IC50 = 62.3 nM | [5][9] | |

| 5-HTR2C | Antagonist | IC50 > 3333 nM | [5][9] |

Potential Therapeutic Applications

Preclinical research has identified two primary areas of therapeutic potential for Adatanserin: mood disorders and neuroprotection.

Anxiolytic and Antidepressant Effects

Adatanserin has shown significant antidepressant-like and anxiolytic activity in established animal models.[1][2][8] Its efficacy in the animal conflict model was a key finding supporting its potential use in anxiety disorders.[3][8] The combined 5-HT1A partial agonism and 5-HT2 antagonism was the basis for its entry into clinical development as a potential treatment for both anxiety and depression.[8] However, the development program was halted after Phase II trials.[6]

Neuroprotective Properties

Adatanserin has demonstrated significant neuroprotective capabilities in a preclinical model of cerebral ischemia.[5] It has been shown to be effective against ischemia-induced glutamatergic excitotoxicity, an effect attributed to its blockade of the 5-HT2A receptor.[4][5] In a chemically-induced ischemia model using hippocampal slices, Adatanserin produced a dose-dependent reduction in the efflux of the excitatory amino acid glutamate (B1630785) and the inhibitory neurotransmitter GABA.[5]

This neuroprotective effect was comparable in magnitude to the full 5-HT1A agonist BAYx3702. However, the underlying mechanisms differ: Adatanserin's effect was reversed by a 5-HT2A/C agonist but not a 5-HT1A antagonist, confirming its action via 5-HT2A receptor blockade.[5]

| Compound | Concentration | Max. Attenuation of Glutamate Efflux | Max. Attenuation of GABA Efflux | Citation |

| Adatanserin | 100 nM | 72% | 81% | [5] |

| BAYx3702 | 100 nM | 73% | 69% | [5] |

Key Experimental Methodologies

The therapeutic potential of Adatanserin was defined through specific in vitro and in vivo experimental protocols.

In Vitro Ischemia Model for Neuroprotection

This protocol was designed to assess the ability of Adatanserin to protect neurons from ischemic damage.

-

Model System : Hippocampal slices from rats.[5]

-

Ischemia Induction : Chemical induction of ischemia was achieved using sodium azide (B81097) (NaN3) to induce anoxia, combined with aglycemia (absence of glucose).[5]

-

Procedure :

-

Hippocampal slices were prepared and stabilized.

-

Slices were exposed to the NaN3/aglycemia medium to simulate an ischemic event.

-

Adatanserin (in a dose-range of 10-1000 nM) was applied to the medium.[5]

-

The efflux (release) of endogenous amino acids, including glutamate, aspartate, and GABA, from the tissue was measured.[5]

-

To determine the mechanism of action, experiments were repeated in the presence of specific receptor antagonists (e.g., WAY-100635 for 5-HT1A) or agonists (e.g., DOI for 5-HT2A/C).[5]

-

References

- 1. Synthesis and SAR of adatanserin: novel adamantyl aryl- and heteroarylpiperazines with dual serotonin 5-HT(1A) and 5-HT(2) activity as potential anxiolytic and antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Adatanserin - Wikipedia [en.wikipedia.org]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Adatanserin - AdisInsight [adisinsight.springer.com]

- 7. Adatanserin | 5-HT Receptor | TargetMol [targetmol.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and biological evaluation of thioadatanserin and its dialkylated products as partial 5-HTR1A agonists and 5-HTR2A antagonists for potential use in depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Adatanserin Hydrochloride: A Technical Guide for Preclinical Anxiety and Depression Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adatanserin Hydrochloride (formerly WY-50,324) is a novel psychoactive compound that has demonstrated significant potential in preclinical research for the treatment of anxiety and depression. This technical guide provides an in-depth overview of Adatanserin, focusing on its mechanism of action, receptor binding profile, and preclinical efficacy. Detailed experimental protocols for key behavioral and neurochemical assays are provided to facilitate further research and development. This document is intended to serve as a comprehensive resource for scientists and professionals involved in the discovery and development of new treatments for mood and anxiety disorders.

Introduction

This compound is a synthetic molecule characterized by a dual mechanism of action, acting as a high-affinity partial agonist at the serotonin (B10506) 5-HT1A receptor and a moderate affinity antagonist at 5-HT2A and 5-HT2C receptors.[1][2] This unique pharmacological profile suggests its potential as both an anxiolytic and an antidepressant agent.[1] The compound was under development by Wyeth for depression but was not ultimately pursued for clinical use.[2] This guide summarizes the existing preclinical data on Adatanserin to support its further investigation.

Mechanism of Action

Adatanserin's therapeutic potential is rooted in its modulation of two key serotonin receptor subtypes implicated in the pathophysiology of anxiety and depression.

-

5-HT1A Receptor Partial Agonism: The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequent downstream signaling changes.[1][3] As a partial agonist, Adatanserin provides a modulated activation of this receptor, which is thought to contribute to its anxiolytic and antidepressant effects without the risk of overstimulation associated with full agonists.[3]

-

5-HT2A/2C Receptor Antagonism: The 5-HT2A and 5-HT2C receptors are also GPCRs that, when activated by serotonin, lead to the activation of phospholipase C (PLC) and subsequent increases in intracellular inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][4][5] By blocking these receptors, Adatanserin can counteract the effects of excessive serotonin activity at these sites, a mechanism implicated in the therapeutic action of some atypical antipsychotics and antidepressants.[4]

The following diagram illustrates the proposed signaling pathways modulated by Adatanserin.

References

- 1. Synthesis and SAR of adatanserin: novel adamantyl aryl- and heteroarylpiperazines with dual serotonin 5-HT(1A) and 5-HT(2) activity as potential anxiolytic and antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vivo microdialysis assessment of extracellular serotonin and dopamine levels in awake monkeys during sustained fluoxetine administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo brain microdialysis studies on the striatal dopamine and serotonin release in zitter mutant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Learned immobility explains the behavior of rats in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]

neuroprotective effects of Adatanserin Hydrochloride

Effects of adatanserin (B1666604) on chemically-induced ischaemia in the rat hippocampal slice - ResearchGate In conclusion, the 5-HT(1A) receptor partial agonist 5-HT(2) receptor antagonist, adatanserin is able to attenuate ischemic amino acid efflux in a comparable manner to the full 5-HT(1A) agonist BAYx3702. However, in contrast to BAYx3702, adatanserin appears to produce it effects via blockade of the 5-HT(2A) receptor. This suggests that adatanserin may be an effective neuroprotectant, as has been previously demonstrated for full 5-HT(1A) receptor agonists such as BAYx3702. ... Using sodium azide (B81097) (NaN3)-induced anoxia plus aglycaemia as a model of chemically-induced ischemia in the hippocampal slice, we have evaluated the effects of the novel 5-HT(1A) partial agonist/5-HT(2) receptor antagonist adatanserin and the 5-HT(1A) receptor agonist BAYx3702 on the efflux of endogenous glutamate (B1630785), aspartate and GABA. BAYx3702 (10-1000 nM) produced a significant (P<0.05) dose-related attenuation of ischemic efflux of both glutamate and GABA with maximum decrease being

Methodological & Application

Application Notes and Protocols for Adatanserin Hydrochloride in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adatanserin Hydrochloride is a potent and selective ligand with a complex pharmacological profile, acting as a high-affinity partial agonist at the serotonin (B10506) 5-HT1A receptor and a moderate affinity antagonist at the 5-HT2A and 5-HT2C receptors.[1][2] This dual activity makes it a valuable tool for investigating the roles of these serotonin receptor subtypes in various physiological and pathological processes. These application notes provide a comprehensive guide for utilizing this compound in cell culture-based assays to characterize its activity and elucidate its mechanism of action.

Mechanism of Action

This compound's primary mechanism of action involves the modulation of two key serotonin receptor signaling pathways:

-

5-HT1A Receptor Partial Agonism: The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gαi/o. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. As a partial agonist, Adatanserin binds to the 5-HT1A receptor and elicits a response that is lower than that of a full agonist.

-

5-HT2A Receptor Antagonism: The 5-HT2A receptor is a GPCR that couples to the Gαq/11 protein. Activation of this receptor stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca2+) concentrations. As an antagonist, Adatanserin blocks the binding of agonists to the 5-HT2A receptor, thereby inhibiting this signaling pathway.[3]

Data Presentation

The following tables summarize the binding affinities and functional potencies of Adatanserin and its derivative, Thioadatanserin. This data is essential for designing and interpreting cell culture experiments.

Table 1: Receptor Binding Affinity of this compound

| Receptor | K_i_ (nM) | Reference |

| 5-HT1A | 1 | [4] |

| 5-HT2 | 73 | [4] |

Table 2: Functional Potency of Thioadatanserin (an Adatanserin derivative) in a β-Arrestin Recruitment Assay

| Receptor | Assay Type | Parameter | Value (nM) | Reference |

| 5-HT1A | Agonist Activity | EC_50_ | 6.7 | [5] |

| 5-HT2A | Antagonist Activity | IC_50_ | 62.3 | [5] |

| 5-HT2C | Antagonist Activity | IC_50_ | > 3333 | [5] |

Note: The data in Table 2 is for Thioadatanserin, a derivative of Adatanserin. While not identical, it provides a valuable estimation of the functional potency of Adatanserin in a cell-based assay.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Adatanserin and provide a general workflow for cell-based assays.

Caption: Signaling pathways of 5-HT1A and 5-HT2A receptors modulated by Adatanserin.

Caption: General experimental workflow for this compound cell-based assays.

Experimental Protocols

Preparation of this compound Stock Solution

-

Solubility: this compound is sparingly soluble in aqueous solutions. For cell culture applications, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO).

-

Stock Solution Preparation (10 mM):

-

Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 405.98 g/mol .

-

Dissolve the powder in high-quality, sterile DMSO to achieve a final concentration of 10 mM.

-

Gently vortex or sonicate until the compound is completely dissolved.

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

-

Prepare serial dilutions of the stock solution in a suitable assay buffer or cell culture medium to achieve the desired final concentrations.

-

Important: The final concentration of DMSO in the cell culture should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6] A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiments.

-

Protocol 1: 5-HT1A Receptor Activation Assay (cAMP Measurement)

This protocol is designed to measure the partial agonist activity of Adatanserin at the 5-HT1A receptor by quantifying changes in intracellular cAMP levels.

Materials:

-

Cell Line: A mammalian cell line stably expressing the human 5-HT1A receptor (e.g., HEK293-5HT1A, CHO-K1-5HT1A).[7][8][9]

-

This compound: Prepared as a stock solution in DMSO.

-

Full Agonist Control: Serotonin (5-HT) or 8-OH-DPAT.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

-

Forskolin (B1673556) (optional, for Gi-coupled receptor assays): To stimulate basal cAMP production.

-

Multi-well plates: 96-well or 384-well, white or black, depending on the assay kit's detection method.

Procedure:

-

Cell Seeding:

-

The day before the assay, seed the 5-HT1A expressing cells into the multi-well plates at a predetermined optimal density.

-

Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound and the full agonist control in the assay buffer.

-

-

Assay:

-

Carefully remove the culture medium from the wells.

-

Wash the cells once with pre-warmed assay buffer.

-

Add the diluted compounds (Adatanserin, full agonist, and vehicle control) to the respective wells.

-

If using a Gi-coupled assay format that requires stimulation, add a fixed concentration of forskolin to all wells except the negative control.

-

Incubate the plate at 37°C for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).

-

-

cAMP Measurement:

-

Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

-

Data Analysis:

-

Plot the cAMP levels against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC_50_ value for Adatanserin.

-

Compare the maximal response of Adatanserin to that of the full agonist to determine its partial agonist activity.

-

Protocol 2: 5-HT2A Receptor Antagonist Assay (Calcium Flux Measurement)

This protocol measures the antagonist activity of Adatanserin at the 5-HT2A receptor by monitoring changes in intracellular calcium levels.[10][11]

Materials:

-

Cell Line: A mammalian cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1/5-HT2A, U2OS-5HT2A).[3][12][13]

-

This compound: Prepared as a stock solution in DMSO.

-

Agonist: Serotonin (5-HT).

-

Calcium Indicator Dye: Fluo-4 AM, Calcium-6, or a similar fluorescent calcium indicator.

-

Assay Buffer: HBSS supplemented with 20 mM HEPES.

-

Probenecid (optional): To prevent the efflux of the calcium indicator dye from the cells.

-

Multi-well plates: 96-well or 384-well, black with clear bottoms.

Procedure:

-

Cell Seeding:

-

Seed the 5-HT2A expressing cells into the black, clear-bottom multi-well plates and incubate overnight.

-

-

Dye Loading:

-

Prepare the calcium indicator dye loading solution according to the manufacturer's instructions, often including probenecid.

-

Remove the culture medium and add the dye loading solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

-

Compound Addition (Antagonist Pre-incubation):

-

Prepare serial dilutions of this compound in the assay buffer.

-

After dye loading, wash the cells with assay buffer.

-

Add the diluted Adatanserin solutions to the wells and incubate for 15-30 minutes at room temperature in the dark.

-

-

Agonist Stimulation and Measurement:

-

Prepare a solution of the 5-HT agonist at a concentration that elicits a submaximal response (e.g., EC_80_).

-

Place the plate in a fluorescence plate reader capable of kinetic reads (e.g., FLIPR, FlexStation).

-

Record a baseline fluorescence reading for a few seconds.

-

Add the 5-HT agonist solution to all wells simultaneously using the plate reader's injection system.

-

Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the peak response against the logarithm of the Adatanserin concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC_50_ value for Adatanserin's antagonist activity.

-

Protocol 3: β-Arrestin Recruitment Assay

This assay measures the ability of Adatanserin to either promote (as a partial agonist at 5-HT1A) or block (as an antagonist at 5-HT2A) the recruitment of β-arrestin to the receptor.

Materials:

-

Cell Line: A cell line engineered for a β-arrestin recruitment assay, co-expressing the target receptor (5-HT1A or 5-HT2A) fused to one component of a reporter system and β-arrestin fused to the complementary component (e.g., PathHunter® cells from DiscoveRx).

-

This compound: Prepared as a stock solution in DMSO.

-

Agonist: Serotonin (5-HT) or a selective agonist for the respective receptor.

-

Assay Buffer and Detection Reagents: Provided with the β-arrestin assay kit.

-

Multi-well plates: White, opaque 96-well or 384-well plates.

Procedure:

-

Cell Seeding:

-

Follow the cell seeding protocol provided by the manufacturer of the β-arrestin assay cell line.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound and the agonist in the assay buffer.

-

-

Assay (Agonist Mode for 5-HT1A):

-

Add the diluted Adatanserin solutions to the wells containing the 5-HT1A expressing cells.

-

Incubate the plate at room temperature or 37°C for the time specified in the kit protocol (typically 60-90 minutes).

-

-

Assay (Antagonist Mode for 5-HT2A):

-

Add the diluted Adatanserin solutions to the wells containing the 5-HT2A expressing cells and pre-incubate for a short period (e.g., 15-30 minutes).

-

Add a fixed concentration of the 5-HT agonist (e.g., EC_80_) to the wells.

-

Incubate the plate for the recommended time.

-

-

Signal Detection:

-

Add the detection reagents provided with the kit to each well.

-

Incubate for the specified time to allow the signal to develop.

-

Measure the luminescence or fluorescence signal using a plate reader.

-

-

Data Analysis:

-

For the agonist assay (5-HT1A), plot the signal against the logarithm of the Adatanserin concentration to determine the EC_50_.

-

For the antagonist assay (5-HT2A), plot the signal against the logarithm of the Adatanserin concentration to determine the IC_50_.

-

Conclusion

These application notes and protocols provide a framework for the in vitro characterization of this compound in cell culture assays. By carefully selecting the appropriate cell lines and assay formats, researchers can effectively investigate the compound's partial agonist activity at the 5-HT1A receptor and its antagonist activity at the 5-HT2A receptor. The provided quantitative data, signaling pathway diagrams, and detailed experimental procedures will aid in the design and execution of robust and reproducible experiments, ultimately contributing to a deeper understanding of the pharmacology of this compound.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. Adatanserin - Wikipedia [en.wikipedia.org]

- 3. genscript.com [genscript.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis and biological evaluation of thioadatanserin and its dialkylated products as partial 5-HTR1A agonists and 5-HTR2A antagonists for potential use in depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PharmaOnco™ HEK293T-Tg(Human 5-HT1A Receptor) Stable Cell Line, Single Clone - Creative Biolabs [creative-biolabs.com]

- 8. criver.com [criver.com]

- 9. revvity.com [revvity.com]

- 10. innoprot.com [innoprot.com]

- 11. innoprot.com [innoprot.com]

- 12. 5-HT2A Serotonin Receptor Cell Line – Cells Online [cells-online.com]

- 13. revvity.com [revvity.com]

Application Notes and Protocols for Adatanserin Hydrochloride in Rat Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adatanserin Hydrochloride is a compound with a dual mechanism of action, acting as a partial agonist at the 5-HT1A serotonin (B10506) receptor and an antagonist at the 5-HT2A and 5-HT2C receptors.[1] This profile suggests potential therapeutic applications in conditions such as anxiety and depression.[2][3] Adatanserin has also demonstrated neuroprotective effects against ischemia-induced glutamatergic excitotoxicity, an action attributed to its blockade of the 5-HT2A receptor.[1]

These application notes provide a comprehensive guide to the appropriate dosage and experimental protocols for the use of this compound in rat models, based on available data for Adatanserin and analogous serotonergic compounds. The information is intended to serve as a starting point for researchers, and it is recommended that dose-ranging studies be conducted to determine the optimal dosage for specific experimental paradigms.

Data Presentation: Dosage Recommendations

Due to the limited availability of specific dosage data for this compound in the public domain, the following tables provide suggested starting dose ranges for various experimental applications in rat models. These recommendations are extrapolated from data on compounds with similar mechanisms of action, such as ketanserin (B1673593) and other 5-HT receptor ligands.

Table 1: Behavioral Studies - Suggested Oral (p.o.) and Intraperitoneal (i.p.) Dosages

| Experimental Model | Route of Administration | Suggested Dose Range (mg/kg) | Frequency | Notes |

| Animal Conflict Test (Anxiety) | i.p. | 0.1 - 1.0 | Single dose | Based on anxiolytic effects of 5-HT2A antagonists. |

| Quipazine-Induced Head-Twitch | i.p. | 0.5 - 5.0 | Single dose, 30 min prior to quipazine (B1207379) | To assess 5-HT2A receptor antagonism. |

| Serotonin Syndrome | i.p. | 1.0 - 10.0 | Single dose | To evaluate modulation of serotonergic activity. |

| Forced Swim Test (Depression) | p.o. / i.p. | 5.0 - 20.0 | Single or repeated daily doses | Based on antidepressant-like effects of similar compounds.[4] |

Table 2: Pharmacokinetic Studies - Suggested Intravenous (i.v.) and Oral (p.o.) Dosages

| Route of Administration | Suggested Dose (mg/kg) | Study Type | Key Parameters to Measure |

| Intravenous (i.v.) | 1.0 - 5.0 | Single dose | Clearance, Volume of distribution, Half-life |

| Oral (p.o.) | 5.0 - 20.0 | Single dose | Bioavailability, Cmax, Tmax, AUC |

Table 3: Acute Toxicity Studies - Suggested Oral (p.o.) and Intravenous (i.v.) Limit Doses

| Route of Administration | Limit Dose (mg/kg) | Study Type | Endpoint |

| Oral (p.o.) | Up to 2000 | LD50 determination | Mortality over 14 days |

| Intravenous (i.v.) | Up to 100 | LD50 determination | Mortality over 24 hours |

Experimental Protocols

Behavioral Studies

1. Animal Conflict Test (Vogel-type)

-

Objective: To assess the anxiolytic potential of this compound.

-

Apparatus: A conflict chamber with a drinking spout connected to a shock generator.

-

Procedure:

-

Water-deprive male Wistar or Sprague-Dawley rats for 48 hours.

-

Administer this compound or vehicle (e.g., saline, DMSO) intraperitoneally 30 minutes before the test.

-

Place the rat in the conflict chamber.

-

For a set period (e.g., 5 minutes), every 20th lick at the drinking spout is punished with a mild electric shock.

-

Record the total number of licks and the number of shocks received.

-

-

Expected Outcome: Anxiolytic compounds typically increase the number of punished licks compared to the vehicle group.

2. Quipazine-Induced Head-Twitch Response

-

Objective: To evaluate the 5-HT2A receptor antagonist activity of this compound.

-

Procedure:

-

Use male Sprague-Dawley rats.

-

Administer this compound or vehicle intraperitoneally.

-

After 30 minutes, administer the 5-HT2A agonist quipazine (e.g., 2.5 mg/kg, i.p.).

-

Immediately place the rat in an observation chamber.

-

Count the number of head twitches for a period of 30-60 minutes.

-

-

Expected Outcome: Effective 5-HT2A antagonists will significantly reduce the number of head twitches induced by quipazine.[5][6]

3. Serotonin Syndrome Assessment

-

Objective: To determine the effect of this compound on the serotonin syndrome.

-

Procedure:

-

Use male Wistar rats.

-

Induce serotonin syndrome by co-administering a monoamine oxidase inhibitor (MAOI) (e.g., clorgyline) and a serotonin precursor or reuptake inhibitor (e.g., paroxetine).

-

Administer this compound or vehicle at a predetermined time relative to the induction of the syndrome.

-

Observe and score the rats for characteristic signs of serotonin syndrome for at least 60 minutes. Key signs include:

-

Neuromuscular: Tremor, hyperreflexia, myoclonus, rigidity.

-

Autonomic: Hyperthermia, diaphoresis, mydriasis.

-

Behavioral: Agitation, restlessness.

-

-

-

Expected Outcome: As a 5-HT1A partial agonist and 5-HT2A antagonist, Adatanserin may attenuate some signs of the serotonin syndrome, particularly those mediated by 5-HT2A receptors.

Pharmacokinetic Studies

-

Objective: To determine the pharmacokinetic profile of this compound.

-

Procedure:

-

Use cannulated male Sprague-Dawley rats to facilitate repeated blood sampling.

-

For intravenous studies, administer a single bolus dose via the tail vein.

-

For oral studies, administer the compound by oral gavage.

-

Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) into heparinized tubes.

-

Centrifuge the blood samples to separate plasma.

-